molecular formula C21H24N2O4 B4398984 2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide

2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide

货号 B4398984
分子量: 368.4 g/mol
InChI 键: PYBFUWDQKRYLGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is also known as BAY 43-9006 or Sorafenib, which is a FDA-approved oral medication used for cancer treatment. Sorafenib has been shown to inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression.

作用机制

Sorafenib works by inhibiting the activity of several kinases involved in cancer cell growth and survival. It targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation, survival, and differentiation. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By targeting multiple signaling pathways, Sorafenib is able to inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in cancer cell growth and survival. Sorafenib also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, Sorafenib has been shown to induce apoptosis, which is the process of programmed cell death in cancer cells.

实验室实验的优点和局限性

Sorafenib has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer progression. It is also available as an FDA-approved oral medication, which makes it easy to administer to animals in preclinical studies. However, Sorafenib also has some limitations for lab experiments, including its potential toxicity to normal cells and its limited efficacy in some cancer types.

未来方向

There are several future directions for Sorafenib research, including its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Sorafenib is also being studied for its potential use in other cancer types, such as breast and lung cancer. In addition, researchers are exploring the use of Sorafenib in combination with other drugs to overcome resistance to Sorafenib in cancer cells. Finally, researchers are investigating the use of Sorafenib in combination with biomarkers to predict response to therapy and improve patient outcomes.
Conclusion:
In conclusion, Sorafenib is a chemical compound that has been extensively studied for its anti-tumor activity in various cancer types. It works by inhibiting the activity of several kinases involved in cancer cell growth and survival, and by inhibiting angiogenesis and inducing apoptosis in cancer cells. Sorafenib has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer progression. However, Sorafenib also has some limitations for lab experiments, including its potential toxicity to normal cells and its limited efficacy in some cancer types. There are several future directions for Sorafenib research, including its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy, and its use in other cancer types.

科学研究应用

Sorafenib has been extensively studied for its anti-tumor activity in various cancer types, including liver, kidney, and thyroid cancer. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in cancer cell growth and survival. Sorafenib has also been shown to induce apoptosis and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, Sorafenib has been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

属性

IUPAC Name

2-methyl-N-[2-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-5-3-4-6-18(15)21(25)22-19-8-7-17(13-16(19)2)27-14-20(24)23-9-11-26-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFUWDQKRYLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。